Calicheamicin

ADC payload selection cytotoxicity benchmarking preclinical efficacy

ADC payload selection demands mechanistic precision-calicheamicin's direct DNA double-strand cleavage fundamentally differs from microtubule inhibitors (MMAE/DM1), driving distinct toxicity profiles (thrombocytopenia/hepatotoxicity vs. neutropenia/neuropathy). Calicheamicin serves as the FDA-validated benchmark DNA-damaging payload in gemtuzumab ozogamicin and inotuzumab ozogamicin, enabling data-driven candidate comparison. • Sub-picomolar DNA break induction; free drug IC50 0.28-2.11 nmol·L⁻¹ • ADC-conjugated IC50 0.15-4.9 ng/mL against ALL cell lines • No bystander killing-ideal for homogeneous antigen targets (CD33, CD22) • 4000-fold potency vs. doxorubicin; in vivo efficacy at 0.5-1.5 μg/kg

Molecular Formula C55H74IN3O21S4
Molecular Weight 1368.4 g/mol
Cat. No. B1250334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCalicheamicin
SynonymsCalicheamicin
Calicheamicins
Molecular FormulaC55H74IN3O21S4
Molecular Weight1368.4 g/mol
Structural Identifiers
SMILESCCNC1COC(CC1OC)OC2C(C(C(OC2OC3C#CC=CC#CC4(CC(=O)C(=C3C4=CCSSSC)NC(=O)OC)O)C)NOC5CC(C(C(O5)C)SC(=O)C6=C(C(=C(C(=C6OC)OC)OC7C(C(C(C(O7)C)O)OC)O)I)C)O)O
InChIInChI=1S/C55H74IN3O21S4/c1-12-57-30-24-73-35(22-34(30)68-6)78-48-43(63)40(26(3)75-53(48)77-33-17-15-13-14-16-19-55(67)23-32(61)41(58-54(66)72-10)38(33)29(55)18-20-82-84-81-11)59-80-36-21-31(60)50(28(5)74-36)83-51(65)37-25(2)39(56)46(49(71-9)45(37)69-7)79-52-44(64)47(70-8)42(62)27(4)76-52/h13-14,18,26-28,30-31,33-36,40,42-44,47-48,50,52-53,57,59-60,62-64,67H,12,20-24H2,1-11H3,(H,58,66)/b14-13-,29-18+/t26-,27+,28-,30+,31+,33+,34+,35+,36+,40-,42+,43+,44-,47-,48-,50-,52+,53+,55-/m1/s1
InChIKeyHXCHCVDVKSCDHU-LULTVBGHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Calicheamicin ADC Payload: Mechanism & Clinical Validation


Calicheamicin is a naturally occurring enediyne antibiotic isolated from Micromonospora echinospora that functions as a DNA-damaging payload capable of inducing double-strand DNA breaks at sub-picomolar concentrations [1]. Its mechanism of action involves sequence-specific minor groove DNA binding via an aryltetrasaccharide recognition domain, followed by thiol-triggered activation of the enediyne warhead that generates a diradical species that abstracts hydrogen atoms from the DNA backbone, leading to double-strand cleavage [2]. As the payload component in two FDA-approved ADCs—gemtuzumab ozogamicin (Mylotarg) and inotuzumab ozogamicin (Besponsa)—calicheamicin represents one of the most clinically validated non-microtubule inhibitor payloads in the ADC arsenal [3].

1
DNA double-strand break induction for ADC payload research
2
Enediyne biosynthetic pathway and self-resistance protein studies
3
Payload benchmarking against microtubule and topoisomerase inhibitors

Why Calicheamicin Cannot Be Substituted


Calicheamicin occupies a unique mechanistic and pharmacological niche among ADC payloads that precludes simple substitution with microtubule inhibitors (MMAE, DM1, DM4) or topoisomerase inhibitors (SN-38, DXd). While MMAE-based and DM1-based ADCs target tubulin polymerization to induce mitotic arrest, calicheamicin acts via direct DNA double-strand cleavage, a fundamentally distinct cytotoxic mechanism that confers differential sensitivity profiles across tumor types and drives distinct clinical toxicity patterns [1]. Specifically, calicheamicin-based ADCs are associated with thrombocytopenia and hepatotoxicity (including veno-occlusive disease risk of 10–15% in post-SCT settings), whereas MMAE-based ADCs predominantly cause neutropenia and peripheral neuropathy [2]. Furthermore, calicheamicin exhibits no significant bystander killing effect due to its physicochemical properties, which fundamentally differentiates it from membrane-permeable payloads like DXd and SN-38 [3]. These differences are not merely academic—they directly impact clinical indication selection, toxicity management protocols, and supply chain sourcing strategies.

Mechanism mismatch

DNA cleavage mechanism may not be replaced by tubulin inhibitors (MMAE/DM1); cytotoxicity profile differs fundamentally.

Toxicity phenotype

Reported thrombocytopenia/hepatotoxicity differs from neutropenia/neuropathy of MMAE/DM1 payloads; monitoring protocols diverge.

Bystander effect

Absence of bystander killing may not match membrane-permeable payloads (DXd, SN-38) in heterogeneous antigen models.

Calicheamicin Comparative Evidence


Potency vs. Doxorubicin in Tumor Models

Calicheamicin exhibits a 4000-fold increase in antitumor potency compared with doxorubicin (adriamycin) in animal tumor models, with calicheamicin demonstrating efficacy at doses of 0.5–1.5 μg/kg [1]. This potency differential is a critical consideration for payload selection in ADC development, as higher payload potency enables lower dosing requirements and potentially reduced off-target toxicity when conjugated [2]. The sub-picomolar double-strand DNA break induction capacity of calicheamicin is a hallmark of the enediyne class [3].

Potency vs. Doxorubicin
Head-to-head
4000-fold reported potency increase
Effective dose 0.5–1.5 μg/kg in animal models
Supports potency benchmarking for payload selection
Free drug comparison; context-dependent
ADC payload selection cytotoxicity benchmarking preclinical efficacy

In Vitro Cytotoxicity Across Tumor Cell Lines

The calicheamicin derivative C3509B (identified as calicheamicin γ1I) demonstrates IC50 values of 0.28–2.11 nmol·L⁻¹ across a panel of 10 tumor cell lines in vitro [1]. This potency translates to the nanomolar range and aligns with the broader enediyne class characteristic of sub-picomolar to low nanomolar cytotoxicity. In ADC-conjugated form as CMC-544 (inotuzumab ozogamicin), calicheamicin induces cell death in various ALL cell lines with IC50 values ranging from 0.15 to 4.9 ng/mL .

Cytotoxicity IC50
Reported
0.28–2.11 nmol·L⁻¹ (free); 0.15–4.9 ng/mL (ADC)
10 tumor cell lines; ALL lines for ADC
In vitro cytotoxicity endpoint for payload ranking
Class-typical enediyne range
in vitro cytotoxicity tumor cell line panel IC50 determination

Toxicity Profile vs. MMAE and DM1 ADCs

Clinical toxicity profiles segregate distinctly by payload mechanism of action. Calicheamicin-based ADCs (DNA damage mechanism) are predominantly associated with thrombocytopenia and hepatotoxicity, whereas MMAE-based and DM1-based ADCs (microtubule inhibition mechanism) primarily cause neutropenia and peripheral neuropathy [1]. In the post-hematopoietic stem cell transplant setting, calicheamicin-containing ADCs carry a reported veno-occlusive disease (VOD) incidence of 10–15%, with historical severe VOD mortality rates being substantial [2]. Some early reports documented VOD risk up to 60% in patients receiving SCT after GO exposure, though fractionated dosing strategies have subsequently mitigated this risk [3]. This hepatotoxicity profile is unique to the calicheamicin payload class among FDA-approved ADCs.

Toxicity vs. MMAE/DM1
Head-to-head
Thrombocytopenia, hepatotoxicity vs. neutropenia, neuropathy
VOD incidence 10–15% reported post-SCT
Toxicity phenotype differentiation for payload selection
Endpoint context requires class-specific review
ADC toxicity profiling dose-limiting toxicity hepatotoxicity myelosuppression

Absence of Bystander Killing Effect

N-acetyl calicheamicin γ1I, the flagship enediyne ADC payload, is known not to induce bystander killing [1]. In contrast, uncialamycin-based enediyne ADCs (a related structural class) display a strong bystander killing effect and are highly selective and cytotoxic in vitro and in vivo [2]. This difference stems from the membrane permeability characteristics of the respective payloads and linker chemistry. The absence of bystander effect in calicheamicin ADCs means cytotoxicity is restricted to antigen-positive cells that internalize the ADC, which may be advantageous or disadvantageous depending on tumor antigen heterogeneity.

Bystander killing
Head-to-head
No significant bystander effect vs. strong effect (uncialamycin ADC)
N-acetyl calicheamicin γ1I vs. uncialamycin analogue
Bystander effect context for antigen-targeting strategy
Qualitative difference; mechanism-dependent
ADC bystander effect payload membrane permeability heterogeneous antigen expression

Clinical Proof of Concept and Regulatory Validation

Gemtuzumab ozogamicin (GO, Mylotarg), a CD33-targeted ADC linked to calicheamicin, was the first drug to prove the ADC concept in the clinic, specifically in phase II studies that included substantial proportions of older patients with relapsed acute myeloid leukemia [1]. Inotuzumab ozogamicin, a CD22-directed ADC attached to calicheamicin, has shown remarkable clinical activity in relapsed/refractory B-cell non-Hodgkin lymphoma and is approved for adults with relapsed/refractory B-cell precursor ALL [2]. Among FDA-approved ADCs for hematologic malignancies, calicheamicin is the payload in two of the three approved agents (GO and inotuzumab ozogamicin), with the third being brentuximab vedotin carrying MMAE [3].

Regulatory precedent
Context-dependent
2 FDA-approved ADCs (Mylotarg, Besponsa)
Calicheamicin in 2 of 3 hematologic ADCs
Reported ADC regulatory context for payload selection
Class-level validation; requires program-specific review
ADC clinical development FDA approval hematologic malignancies payload validation

Calicheamicin Applications in Research & Industry


ADC Development for Hematologic Malignancies

Calicheamicin is optimally suited as a payload for ADCs targeting CD33+ acute myeloid leukemia and CD22+ B-cell precursor acute lymphoblastic leukemia, where homogeneous antigen expression aligns with calicheamicin's lack of bystander killing effect [1]. The payload's clinical validation in gemtuzumab ozogamicin and inotuzumab ozogamicin provides a regulatory precedent that can accelerate development timelines. The 4000-fold potency advantage over doxorubicin supports lower dosing requirements [2], while the distinct hepatotoxicity profile necessitates protocolized VOD monitoring in patients proceeding to stem cell transplantation [3].

Payload Benchmarking for ADC Candidate Selection

In early-stage ADC development, calicheamicin serves as a benchmark DNA-damaging payload against which novel payload candidates can be quantitatively compared. Key benchmarking parameters include in vitro IC50 values (0.28–2.11 nmol·L⁻¹ for free drug, 0.15–4.9 ng/mL for ADC-conjugated form) [1], in vivo efficacy at 0.5–1.5 μg/kg doses [2], and sub-picomolar double-strand DNA break induction capacity [3]. These quantified metrics enable data-driven payload selection decisions rather than reliance on qualitative potency claims.

Hepatotoxicity Monitoring in ADC Clinical Protocols

Clinical programs utilizing calicheamicin-based ADCs must incorporate specialized hepatotoxicity monitoring protocols, including VOD risk assessment and defibrotide prophylaxis consideration for patients proceeding to allogeneic SCT [1]. The 10–15% VOD incidence in post-SCT settings [2] differentiates calicheamicin from MMAE/DM1-based ADCs, which primarily require neutropenia and peripheral neuropathy monitoring [3]. Procurement decisions should account for the additional clinical management infrastructure required for calicheamicin-containing ADCs.

Enediyne Biosynthesis and Strain Engineering

Calicheamicin serves as a model system for enediyne biosynthetic gene cluster research. The calicheamicin biosynthetic gene cluster from Micromonospora echinospora spp. calichensis has been fully cloned and characterized, containing genes coding for aryltetrasaccharide and aglycone construction as well as self-resistance proteins (CalC, CalU16, CalU19) [1]. The identification of novel calicheamicin-producing variants such as Micromonospora echinospora var. Sheshansis, which achieved a 30-fold yield improvement following fermentation optimization [2], provides a platform for semi-synthetic derivative production and improved manufacturing processes [3].

Application
Selection Property
Validation Focus
Hematologic malignancy ADC payload research
DNA damage payload, no bystander killing
Antigen homogeneity, VOD endpoint monitoring
ADC payload benchmarking studies
In vitro cytotoxicity and potency metrics
IC50 and dose-response endpoint review
Payload-specific hepatotoxicity monitoring research
Toxicity phenotype differentiation
VOD incidence and defibrotide context
Enediyne biosynthetic pathway investigation
Gene cluster and self-resistance proteins
Fermentation optimization, semi-synthetic derivative production

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


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